molecular formula C13H13ClN2O2 B2465029 Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate CAS No. 2108555-11-7

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate

Cat. No.: B2465029
CAS No.: 2108555-11-7
M. Wt: 264.71
InChI Key: LOQOZFNDYKOUBF-UHFFFAOYSA-N
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Description

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 3-chlorobenzaldehyde is used to introduce the chlorophenyl group.

    Esterification: The resulting imidazole derivative is then subjected to esterification with methyl propanoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the imidazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or reduced imidazole derivatives.

Scientific Research Applications

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications includes its use as an antifungal, antibacterial, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propanoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 3-[5-(3-bromophenyl)-1H-imidazol-2-yl]propanoate: Bromine atom instead of chlorine on the phenyl ring.

    Methyl 3-[5-(3-methylphenyl)-1H-imidazol-2-yl]propanoate: Methyl group instead of chlorine on the phenyl ring.

Uniqueness

The unique combination of the chlorophenyl group and the imidazole ring in Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate provides it with distinct chemical and biological properties. The presence of the chlorine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-13(17)6-5-12-15-8-11(16-12)9-3-2-4-10(14)7-9/h2-4,7-8H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOZFNDYKOUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=C(N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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